2-氨基-3-(1H-吲哚-3-基)-N-异丙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

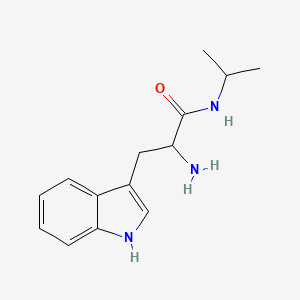

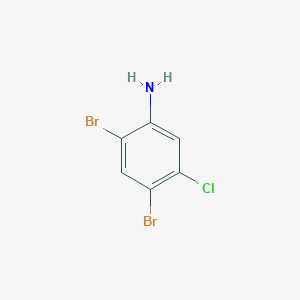

“2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The empirical formula is C11H13N3O and the molecular weight is 203.24 .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide” is C11H13N3O . The average mass is 203.218 Da and the monoisotopic mass is 203.082596 Da .科学研究应用

分子内氢键在含β-氨基酸聚酰胺中的作用

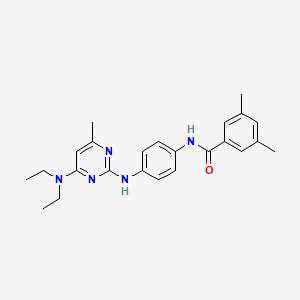

Gung, B. W., Mackay, J. A. 和 Zou, D. (1999) 的研究调查了烷基取代对含β-氨基酸聚酰胺中分子内氢键的影响。这项研究提供了有关侧链修饰(类似于 2-氨基-3-(1H-吲哚-3-基)-N-异丙基-丙酰胺中的侧链修饰)如何影响聚酰胺的折叠模式和稳定性的见解。这些发现对设计具有针对特定应用量身定制的性质的聚合物材料具有启示意义 (Gung, Mackay 和 Zou,1999)。

计算肽学和抗真菌三肽

Flores-Holguín, N.、Frau, J. 和 Glossman-Mitnik, D. (2019) 利用概念密度泛函理论研究了新型抗真菌三肽的化学反应性和分子性质,其中包括类似于 2-氨基-3-(1H-吲哚-3-基)-N-异丙基-丙酰胺的结构。这项研究展示了计算方法在理解肽化合物的生物活性和反应性中的应用,为新药和治疗剂的开发铺平了道路 (Flores-Holguín, Frau 和 Glossman-Mitnik,2019)。

在杂环化合物开发中的合成和应用

Behbehani, H.、Ibrahim, H. M.、Makhseed, S. 和 Mahmoud, H. (2011) 探索了利用 2-芳基腙腈合成新型杂环化合物,从而得到具有可喜抗菌活性的物质。这项研究突出了 2-氨基-3-(1H-吲哚-3-基)-N-异丙基-丙酰胺中存在的结构基序在合成生物活性化合物中的效用,这可以在药物开发中得到利用 (Behbehani, Ibrahim, Makhseed 和 Mahmoud,2011)。

高分子化学中的基础研究

Convertine, A.、Ayres, N.、Scales, C.、Lowe, A. 和 McCormick, C. (2004) 的研究报告了 N-异丙基丙烯酰胺的 RAFT 聚合,展示了受控聚合技术在制造热响应聚合物中的重要性。虽然没有直接提及 2-氨基-3-(1H-吲哚-3-基)-N-异丙基-丙酰胺,但这项研究与理解相关化合物的聚合行为及其在药物递送系统中的潜在应用有关 (Convertine, Ayres, Scales, Lowe 和 McCormick,2004)。

未来方向

作用机制

Target of Action

The primary targets of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide are currently unknown. The compound belongs to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide .

Mode of Action

The exact mode of action of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide would depend on its specific targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

生化分析

Biochemical Properties

The biochemical properties of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. These compounds contain an indole moiety that carries an alkyl chain at the 3-position .

Cellular Effects

It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Metabolic Pathways

It is known that indole derivatives are often involved in various metabolic pathways .

Transport and Distribution

It is known that indole derivatives can interact with various transporters and binding proteins .

属性

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSURAZIHRDGGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)